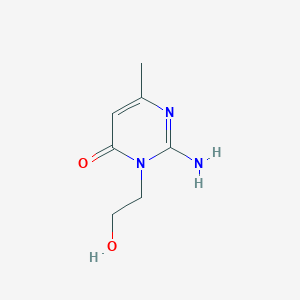![molecular formula C19H16F5NO4 B12464229 ethyl 3,3,3-trifluoro-N-{[(4-fluorobenzyl)oxy]carbonyl}-2-(4-fluorophenyl)alaninate](/img/structure/B12464229.png)
ethyl 3,3,3-trifluoro-N-{[(4-fluorobenzyl)oxy]carbonyl}-2-(4-fluorophenyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-(4-FLUOROPHENYL)-2-({[(4-FLUOROPHENYL)METHOXY]CARBONYL}AMINO)PROPANOATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-(4-FLUOROPHENYL)-2-({[(4-FLUOROPHENYL)METHOXY]CARBONYL}AMINO)PROPANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Esterification: The final step involves the esterification of the intermediate with ethyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-(4-FLUOROPHENYL)-2-({[(4-FLUOROPHENYL)METHOXY]CARBONYL}AMINO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-(4-FLUOROPHENYL)-2-({[(4-FLUOROPHENYL)METHOXY]CARBONYL}AMINO)PROPANOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-(4-FLUOROPHENYL)-2-({[(4-FLUOROPHENYL)METHOXY]CARBONYL}AMINO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and selectivity towards target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3,3,3-TRIFLUORO-2-(4-CHLOROPHENYL)-2-({[(4-CHLOROPHENYL)METHOXY]CARBONYL}AMINO)PROPANOATE
- ETHYL 3,3,3-TRIFLUORO-2-(4-BROMOPHENYL)-2-({[(4-BROMOPHENYL)METHOXY]CARBONYL}AMINO)PROPANOATE
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-(4-FLUOROPHENYL)-2-({[(4-FLUOROPHENYL)METHOXY]CARBONYL}AMINO)PROPANOATE is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H16F5NO4 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(4-fluorophenyl)methoxycarbonylamino]propanoate |
InChI |
InChI=1S/C19H16F5NO4/c1-2-28-16(26)18(19(22,23)24,13-5-9-15(21)10-6-13)25-17(27)29-11-12-3-7-14(20)8-4-12/h3-10H,2,11H2,1H3,(H,25,27) |
InChI Key |
QEKUAZJUCNREJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(diethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione](/img/structure/B12464161.png)
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B12464170.png)
![4-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12464178.png)
![N-benzyl-N'-[(3-methylcyclohexylidene)amino]butanediamide](/img/structure/B12464199.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464202.png)

![1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid](/img/structure/B12464210.png)




![3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B12464246.png)

![2-[(2,2-diphenylacetyl)amino]benzoic Acid](/img/structure/B12464258.png)
